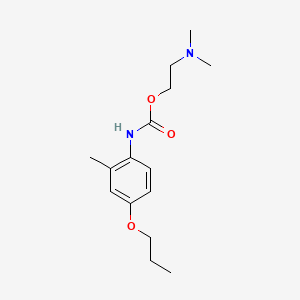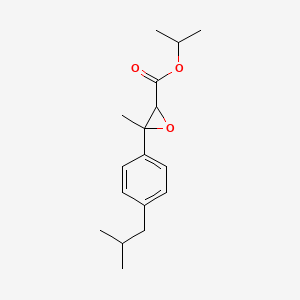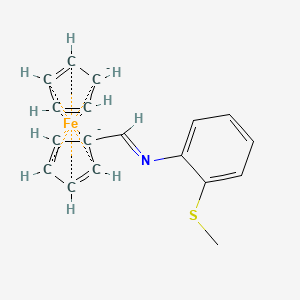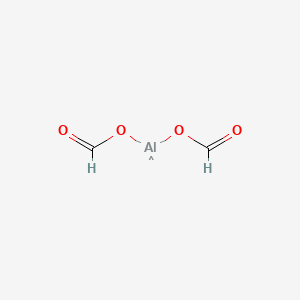
Aluminum, bis(formato-kappaO)hydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The preparation of bis-(Formato-o)hydroaluminum typically involves the use of hydrogen and dimethylformamide aluminum as raw materials . The reaction process must be carried out under dry conditions and at low temperatures to ensure the stability and purity of the product . Industrial production methods often involve similar conditions but on a larger scale, with additional steps to purify and isolate the compound.
Analyse Des Réactions Chimiques
Bis-(Formato-o)hydroaluminum undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen, dimethylformamide, and other organometallic compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various aluminum-based compounds and organic by-products.
Applications De Recherche Scientifique
Bis-(Formato-o)hydroaluminum has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions . In industry, it is used in the production of advanced materials and as a catalyst in polymerization reactions .
Mécanisme D'action
The mechanism by which bis-(Formato-o)hydroaluminum exerts its effects involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions . Its molecular targets and pathways include various organic and inorganic compounds, with which it can form stable complexes and facilitate reactions .
Comparaison Avec Des Composés Similaires
Bis-(Formato-o)hydroaluminum can be compared to other similar compounds such as aluminum formate, monobasic, and other organoaluminum compounds . Its uniqueness lies in its specific structure and reactivity, which make it particularly useful in certain applications where other compounds may not be as effective . Similar compounds include aluminum oxides, hydroxides, and hydrated oxides .
Propriétés
Numéro CAS |
65997-35-5 |
|---|---|
Formule moléculaire |
C2H2AlO4 |
Poids moléculaire |
117.02 g/mol |
InChI |
InChI=1S/2CH2O2.Al/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 |
Clé InChI |
XFEICTSXAUCICV-UHFFFAOYSA-L |
SMILES canonique |
C(=O)O[Al]OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


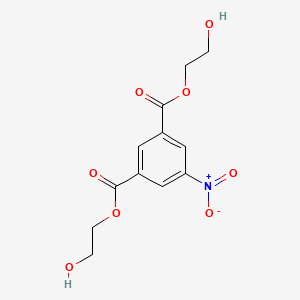
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
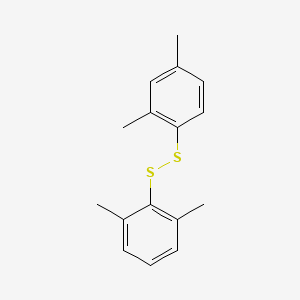
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
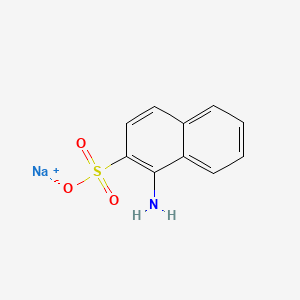
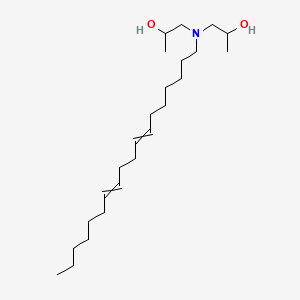

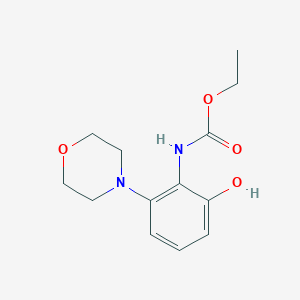
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
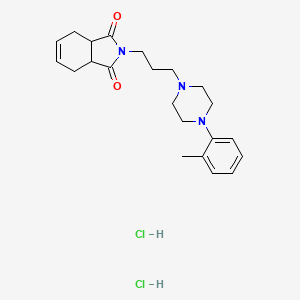
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
